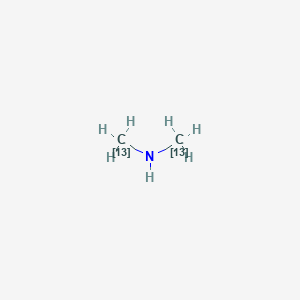

Dimethylamine-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

765259-01-6 |

|---|---|

Molecular Formula |

C2H7N |

Molecular Weight |

47.069 g/mol |

IUPAC Name |

N-(113C)methyl(113C)methanamine |

InChI |

InChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1+1,2+1 |

InChI Key |

ROSDSFDQCJNGOL-ZDOIIHCHSA-N |

Isomeric SMILES |

[13CH3]N[13CH3] |

Canonical SMILES |

CNC |

Origin of Product |

United States |

Foundational & Exploratory

Dimethylamine-13C2 chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of Dimethylamine-13C2

Introduction

This compound is a stable isotope-labeled form of dimethylamine, an organic compound with the formula (CH₃)₂NH. In this isotopologue, the two carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This substitution makes the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry due to its increased molecular weight. This property makes this compound an invaluable tool for researchers, scientists, and drug development professionals, particularly in metabolic studies, quantitative analysis, and as a building block in the synthesis of labeled compounds. This guide provides a comprehensive overview of its chemical properties, experimental applications, and safety considerations.

Chemical and Physical Properties

This compound is most commonly available as its free base or as a hydrochloride salt to improve handling and stability. The properties of both forms are crucial for their application in various experimental settings.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | N-(1-¹³C)methyl(¹³C)methanamine[1] | N-(1-¹³C)methyl(¹³C)methanamine;hydrochloride[2] |

| Molecular Formula | (¹³CH₃)₂NH[1] | (¹³CH₃)₂NH·HCl[2] |

| CAS Number | 765259-01-6[1] | 286012-99-5[2] |

| Molecular Weight | 47.07 g/mol [1] | 83.53 g/mol [2] |

| Exact Mass | 47.064558898 Da[1] | 83.0412366 Da[2] |

| Appearance | Colorless gas (unlabeled form)[3][4] | White solid (unlabeled form)[5] |

| Topological Polar Surface Area | 12 Ų[1] | 12 Ų[2] |

| Melting Point | -93 °C (unlabeled form)[4][5] | 170-173 °C (for similar labeled compound)[6] |

| Boiling Point | 7 °C (unlabeled form)[4][5] | Not applicable |

| Solubility | Soluble in water[4] | Soluble in water |

Spectroscopic Properties

The primary utility of this compound stems from its unique spectroscopic signature, which allows it to be differentiated from its endogenous, unlabeled counterpart.

-

Mass Spectrometry (MS): In mass spectrometry, this compound will exhibit a molecular ion peak that is two mass units (m/z) higher than unlabeled dimethylamine. This M+2 shift provides a clear and unambiguous signal for detection and quantification, even in complex biological matrices. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the carbon atoms will also show a corresponding mass shift.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹³C NMR spectroscopy, the molecule will show a single, strong resonance signal, as the two ¹³C-labeled methyl groups are chemically equivalent.[8] This provides a direct method for confirming the presence and purity of the labeled compound.

Table 2: Key Spectroscopic Features

| Spectroscopic Technique | Feature | Description |

| Mass Spectrometry | Molecular Ion (M+) | Appears at m/z = 47 for the free base, representing [(¹³CH₃)₂NH]⁺. This is an M+2 shift compared to the unlabeled compound (m/z = 45).[7][9] |

| ¹³C NMR | Chemical Shift (δ) | A single peak is expected due to the molecular symmetry, indicating one chemical environment for the two equivalent ¹³C atoms.[8] The exact shift depends on the solvent. |

| ¹H NMR | Proton Signal | The protons on the ¹³C-labeled carbons will exhibit coupling to the ¹³C nucleus (J-coupling), resulting in a more complex signal (a doublet) compared to the singlet of the unlabeled compound. |

Applications in Research and Drug Development

The unique properties of this compound make it a critical reagent in several advanced research applications.

-

Metabolic Studies (ADME): Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. By synthesizing a drug candidate using this compound, researchers can trace the metabolic fate of the dimethylamino moiety within an organism, identifying and quantifying metabolites with high precision using mass spectrometry.[10]

-

Quantitative Analysis: In bioanalytical assays, this compound or molecules synthesized from it serve as ideal internal standards.[10] Because it behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation but is detected at a different mass, it allows for highly accurate and precise quantification by correcting for sample loss and matrix effects.[10][11]

-

Precursor for Labeled Molecule Synthesis: this compound acts as a fundamental building block for introducing a stable isotope label into a wide array of more complex molecules.[10] This is crucial for creating labeled standards for pharmaceuticals, agrochemicals, and other industrially significant compounds that contain a dimethylamino group.[4][12]

Experimental Protocols

General Protocol for Stable Isotope Labeling in Quantitative Proteomics/Metabolomics

Stable isotope dimethylation is a widely used method for quantifying proteins or amine-containing metabolites in biological samples. The protocol involves the reductive amination of primary and secondary amines.

Methodology:

-

Sample Preparation: Extract proteins or metabolites from the biological matrix (e.g., plasma, urine, cell lysate). For proteins, this typically involves digestion into peptides using an enzyme like trypsin.

-

Labeling Reaction: The sample containing primary amines (e.g., peptide N-termini, lysine side chains, or amine metabolites) is mixed with the labeling reagent. For differential analysis, one sample is labeled with light (unlabeled) formaldehyde and a second sample with heavy (e.g., ¹³C- or D-labeled) formaldehyde. Alternatively, for use as an internal standard, a known amount of a standard labeled with this compound is spiked into the sample.

-

Reductive Amination: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added to the mixture. The formaldehyde reacts with the amine to form a Schiff base, which is then irreversibly reduced by the cyanoborohydride to form a dimethylamine group.

-

Quenching and Pooling: The reaction is quenched, typically by adding an amine-containing buffer like Tris or ammonia. If differential labeling was performed, the "light" and "heavy" labeled samples are then combined.

-

Sample Cleanup: The labeled sample is purified to remove excess reagents and salts, often using solid-phase extraction (SPE) or other chromatographic techniques.

-

LC-MS/MS Analysis: The final sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled species allows for their relative or absolute quantification.[11]

Conceptual Workflow for Labeled Compound Synthesis

This compound can be used as a nucleophile to introduce the labeled dimethylamino group onto an electrophilic substrate, a common strategy in pharmaceutical synthesis.

Methodology:

-

Substrate Preparation: A suitable precursor molecule containing a good leaving group (e.g., a halide like -Br, -I, or a sulfonate like -OTs) is synthesized or obtained.

-

Nucleophilic Substitution: The precursor is reacted with this compound. The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This is typically carried out in a suitable solvent and may require a base to neutralize the generated acid.

-

Work-up and Purification: After the reaction is complete, the mixture is processed to remove unreacted starting materials, byproducts, and solvent. Purification is commonly achieved using techniques like column chromatography, recrystallization, or distillation.

-

Structural Verification: The final, isotopically labeled product is rigorously characterized to confirm its identity and purity. This is done using ¹H NMR, ¹³C NMR (which will clearly show the labeled carbons), and high-resolution mass spectrometry (to confirm the correct mass).

Safety and Handling

While this compound is used in small quantities in a laboratory setting, it shares the same hazards as its unlabeled counterpart. The hydrochloride salt is a solid and generally safer to handle than the volatile free base gas.

-

GHS Hazard Statements (for Hydrochloride Salt):

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

-

Avoid breathing dust, fumes, or gas.[13]

-

Wash hands thoroughly after handling.[16]

-

Avoid contact with skin and eyes.[15]

-

-

Storage:

Conclusion

This compound is a powerful and versatile tool in modern chemical and biomedical research. Its core value lies in its ability to act as a stable, non-radioactive tracer, enabling precise and accurate quantification of molecules in complex mixtures. From elucidating metabolic pathways in drug discovery to serving as a key building block in the synthesis of labeled standards, this compound provides researchers with an indispensable reagent for generating high-quality, reproducible data. Proper understanding of its chemical properties, experimental applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylamine - Wikipedia [en.wikipedia.org]

- 5. DIMETHYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. This compound,15N 13C 99atom , 15N 98atom 768385-39-3 [sigmaaldrich.com]

- 7. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Dimethylamine [webbook.nist.gov]

- 10. This compound hydrochloride | 286012-99-5 | Benchchem [benchchem.com]

- 11. Stable-isotope dimethylation labeling combined with LC-ESI MS for quantification of amine-containing metabolites in biological samples | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. airgas.com [airgas.com]

In-depth Technical Guide: Molecular Weight of Dimethylamine-13C2

For researchers, scientists, and professionals in drug development, precise molecular data is paramount for experimental accuracy and model integrity. This guide provides a focused examination of the molecular weight of Dimethylamine-13C2, an isotopically labeled compound crucial for various analytical applications.

Core Molecular Data

This compound is a stable isotope-labeled version of dimethylamine where the two carbon atoms are replaced with the Carbon-13 isotope. This labeling is instrumental in tracer studies, metabolic pathway analysis, and as an internal standard in mass spectrometry-based quantification.

The key quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | (¹³CH₃)₂NH | PubChem[1] |

| Molecular Weight | 47.069 g/mol | PubChem[1] |

| Monoisotopic Mass | 47.064558898 Da | PubChem[1] |

The molecular weight is a weighted average of the masses of the molecule's constituent atoms in their natural isotopic abundances, while the monoisotopic mass is calculated using the mass of the most abundant isotope of each element. For an isotopically labeled compound like this compound, where the intention is to have a high incorporation of ¹³C, the monoisotopic mass and the molecular weight are very close.

Logical Relationship of Molecular Weight Calculation

The calculation of the molecular weight for this compound is a direct summation of the atomic weights of its constituent isotopes. The logical flow for this determination is straightforward.

Caption: Logical workflow for calculating the molecular weight of this compound.

Experimental Protocols and Signaling Pathways

The determination of a compound's molecular weight is a fundamental calculation based on its atomic composition and is not determined through experimental protocols in the traditional sense. The values presented are derived from the standard atomic weights of the constituent isotopes.

Similarly, this compound is a simple organic molecule and does not directly participate in or have its own signaling pathways. It is used as a tool to study existing biological pathways. Therefore, a signaling pathway diagram for this compound is not applicable.

References

Navigating Isotopic Labeling: A Technical Guide to Dimethylamine-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylamine-13C2, an isotopically labeled form of dimethylamine, a crucial building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides an illustrative experimental protocol for its application in protein analysis, and discusses its significance in contemporary research and drug discovery.

Chemical Identity and Properties

This compound is a stable, isotopically labeled version of dimethylamine where the two carbon atoms are replaced with the carbon-13 isotope. This labeling is instrumental in various analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for the tracing and quantification of molecules in complex biological and chemical systems.

It is important to note that different forms of isotopically labeled dimethylamine are commercially available, each with a distinct Chemical Abstracts Service (CAS) number. The specific CAS number depends on whether the compound is in its free base or salt form, and if other atoms like nitrogen are also isotopically labeled.

Table 1: CAS Numbers for this compound and Related Isotopologues

| Compound Name | CAS Number |

| This compound | 765259-01-6[1] |

| This compound hydrochloride | 286012-99-5 |

| This compound,15N hydrochloride | 768385-39-3[2] |

The physical and chemical properties of this compound are primarily determined by its molecular structure, with the isotopic labeling introducing a slight increase in molecular weight compared to the unlabeled compound. The properties of the hydrochloride salt are particularly relevant for practical applications due to its solid and more stable nature.

Table 2: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| This compound | ||

| Molecular Formula | C₂H₇N | [1] |

| Molecular Weight | 47.069 g/mol | [1] |

| IUPAC Name | N-(1¹³C)methyl(1¹³C)methanamine | [1] |

| This compound hydrochloride | ||

| Molecular Formula | C₂H₈ClN | [3] |

| Molecular Weight | 83.53 g/mol | [3] |

| Melting Point | 170-173 °C | |

| Safety Information (Hydrochloride Salt) | ||

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [3] |

Applications in Research and Drug Development

Dimethylamine is a fundamental precursor in the synthesis of numerous industrially significant compounds.[4] Its derivatives are integral to a wide array of pharmaceuticals, including antimicrobials, antihistamines, anticancer agents, and analgesics.[5][6][7] The dimethylamine moiety is found in drugs targeting central nervous system diseases and metabolic disorders like diabetes.[5][8]

The isotopically labeled this compound serves as a critical tool in the development and analysis of these pharmaceuticals. Its primary applications include:

-

Metabolic Studies: Tracing the metabolic fate of drug candidates containing the dimethylamine group.

-

Mechanism of Action Studies: Elucidating reaction mechanisms and enzyme kinetics.

-

Quantitative Analysis: Acting as an internal standard in mass spectrometry-based assays for accurate quantification of the unlabeled analyte in biological matrices.

-

Structural Biology: Aiding in the assignment of NMR signals in structural studies of proteins and other macromolecules.[9]

Experimental Protocol: Reductive Methylation of Proteins for NMR Analysis

A significant application of isotopically labeled compounds related to dimethylamine is in the reductive methylation of proteins for NMR studies. This technique is used to introduce a ¹³C-labeled probe at specific sites (N-terminus and lysine residues) of a protein, facilitating the identification and characterization of these regions. The following is a generalized protocol based on established methodologies.[9]

Objective: To introduce a ¹³C-dimethylamino group at the N-terminus and lysine residues of a protein for NMR analysis.

Materials:

-

Protein of interest (e.g., Lysozyme)

-

Sodium phosphate buffer (50 mM, pH 7.5)

-

¹³C-Formaldehyde

-

Dimethylamine-borane (DMAB)

-

Dithiothreitol (DTT)

-

Iodoacetamide

-

Sequencing grade trypsin

-

C18 spin column for desalting

-

NMR buffer (e.g., D₂O with a suitable buffer)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the sodium phosphate buffer to a known concentration (e.g., 5 mg/mL).[9]

-

-

Reductive Methylation Reaction:

-

To the protein solution, add ¹³C-formaldehyde and DMAB. The stoichiometry can be adjusted to achieve either partial or full labeling.[9]

-

For instance, a specific molar ratio of labeling reagents to protein is chosen to control the extent of methylation.[9]

-

Incubate the reaction mixture at 4 °C for 18-24 hours with gentle shaking.[9]

-

-

Quenching and Sample Cleanup:

-

The reaction can be quenched by the addition of a suitable reagent or through buffer exchange.

-

Remove excess reagents and byproducts by desalting the protein sample using a C18 spin column.[9]

-

Elute the labeled protein in a solution compatible with lyophilization (e.g., 80% acetonitrile/0.1% TFA).[9]

-

-

Sample Preparation for NMR:

-

Lyophilize the purified, labeled protein to dryness.

-

Reconstitute the protein in a suitable NMR buffer containing D₂O.[9]

-

-

NMR Data Acquisition:

References

- 1. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethylamine - Wikipedia [en.wikipedia.org]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DIMETHYLAMINE (DMA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 9. Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of ¹³C-Labeled Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled compounds are invaluable tools in a wide array of scientific disciplines, including drug metabolism studies, mechanistic investigations of chemical reactions, and as internal standards in quantitative mass spectrometry.[1] ¹³C-labeled dimethylamine, in particular, serves as a crucial building block for the synthesis of more complex molecules, enabling researchers to trace the metabolic fate of dimethylamino moieties in pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to ¹³C-labeled dimethylamine, focusing on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and workflows.

Core Synthetic Methodologies

Two principal methods are widely employed for the synthesis of ¹³C-labeled dimethylamine: Reductive Amination and the Eschweiler-Clarke reaction . Both methods utilize commercially available ¹³C-labeled precursors, most commonly ¹³C-formaldehyde, to introduce the isotopic label.

Reductive Amination using ¹³C-Formaldehyde

Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.[2][3] In the context of ¹³C-labeled dimethylamine synthesis, this reaction involves the condensation of a primary amine (methylamine) with ¹³C-formaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired ¹³C-labeled dimethylamine. Alternatively, starting with ammonia, a double methylation can be achieved. For the synthesis of di-¹³C-labeled dimethylamine, both the initial amine and the formaldehyde must contain the ¹³C label.

This protocol outlines the synthesis of [¹³C]dimethylamine hydrochloride from methylamine hydrochloride and [¹³C]formaldehyde.

Materials:

-

Methylamine hydrochloride

-

[¹³C]Formaldehyde (20 wt. % solution in water, 99 atom % ¹³C)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methylamine hydrochloride (1.0 eq) in anhydrous methanol.

-

Addition of ¹³C-Formaldehyde: To the stirred solution, add [¹³C]formaldehyde solution (1.1 eq) dropwise at room temperature.

-

Reduction: After stirring for 30 minutes, add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Make the aqueous solution basic (pH > 12) by the addition of solid NaOH.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

-

Purification and Isolation:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and bubble dry HCl gas through the ethereal solution to precipitate the [¹³C]dimethylamine hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[4][5][6] A key advantage of this reaction is that it does not produce quaternary ammonium salts.[4][6] For the synthesis of ¹³C-labeled dimethylamine, ¹³C-formaldehyde is used as the source of the isotopic label. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[5][7]

This protocol describes the synthesis of [¹³C]dimethylamine from ammonia and [¹³C]formaldehyde.

Materials:

-

Ammonia (aqueous solution, e.g., 28%)

-

[¹³C]Formaldehyde (20 wt. % solution in water, 99 atom % ¹³C)

-

Formic acid (88-98%)

-

Potassium hydroxide (KOH)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a pressure-rated flask equipped with a magnetic stirrer, combine aqueous ammonia (1.0 eq), [¹³C]formaldehyde solution (2.2 eq), and formic acid (2.2 eq). Caution: The reaction is exothermic and generates carbon dioxide, leading to a pressure increase. Ensure the reaction vessel can withstand the pressure.

-

Heating: Seal the flask and heat the mixture in an oil bath at 80-100 °C for 12-24 hours.[7]

-

Cooling and Basification: After cooling the reaction mixture to room temperature, carefully vent the flask in a fume hood. Make the solution strongly basic (pH > 12) by the slow addition of solid potassium hydroxide while cooling in an ice bath.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification and Isolation:

-

Dry the combined organic extracts over anhydrous potassium sulfate.

-

The resulting ethereal solution of [¹³C]dimethylamine can be used directly or the amine can be isolated as its hydrochloride salt by bubbling dry HCl gas through the solution, followed by filtration and drying as described in the reductive amination protocol.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of ¹³C-labeled dimethylamine. The exact values can vary depending on the specific reaction scale and conditions.

| Parameter | Reductive Amination | Eschweiler-Clarke Reaction |

| Starting Materials | Methylamine HCl, [¹³C]Formaldehyde | Ammonia, [¹³C]Formaldehyde, Formic Acid |

| Typical Yield | 70-85% | 60-80% |

| Isotopic Enrichment | >98% (dependent on precursor purity) | >98% (dependent on precursor purity) |

| Reaction Temperature | Room Temperature | 80-100 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Key Reagents | Sodium cyanoborohydride | Formic acid |

| Product Form | Hydrochloride salt | Free base or hydrochloride salt |

Table 1: Comparison of Synthesis Methods for ¹³C-Labeled Dimethylamine.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and experimental workflows for the synthesis of ¹³C-labeled dimethylamine.

Signaling Pathway: Reductive Amination

Caption: Reaction mechanism for the synthesis of ¹³C-dimethylamine via reductive amination.

Signaling Pathway: Eschweiler-Clarke Reaction

Caption: Reaction mechanism for the synthesis of di-¹³C-dimethylamine via the Eschweiler-Clarke reaction.

Experimental Workflow: General Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of ¹³C-dimethylamine.

Product Analysis and Quality Control

The identity, purity, and isotopic enrichment of the synthesized ¹³C-labeled dimethylamine must be confirmed by appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. In the ¹³C NMR spectrum of ¹³C-dimethylamine, the signal for the labeled carbon will appear as a singlet, and its chemical shift can be compared to that of unlabeled dimethylamine.[8] The proton-coupled ¹³C NMR spectrum will show a doublet due to one-bond ¹³C-¹H coupling, providing further structural confirmation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity and isotopic enrichment of the final product. The mass spectrum will show the molecular ion peak at a mass corresponding to the ¹³C-labeled compound (e.g., m/z for [¹³CH₃]₂NH is 46), allowing for the determination of the isotopic enrichment by comparing the intensities of the labeled and unlabeled molecular ion peaks.[9]

Conclusion

The synthesis of ¹³C-labeled dimethylamine is readily achievable through established methods such as reductive amination and the Eschweiler-Clarke reaction, utilizing commercially available ¹³C-labeled precursors. Careful execution of the experimental protocols and rigorous analytical characterization are crucial for obtaining a high-purity, isotopically enriched product. This technical guide provides researchers, scientists, and drug development professionals with the necessary information to confidently undertake the synthesis of this important labeled compound for their research needs.

References

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. 13C nmr spectrum of dimethylamine C2H7N CH3NHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to Dimethylamine-13C2 Hydrochloride Salt

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides an in-depth overview of the technical specifications, quality control methodologies, and a standardized workflow for Dimethylamine-13C2 hydrochloride salt, a crucial reagent in various research applications, particularly in mass spectrometry-based quantitative analysis.

Core Specifications

The following table summarizes the key quantitative data for this compound hydrochloride salt, compiled from various suppliers. These specifications are critical for the proper handling, storage, and application of this compound.

| Property | Specification |

| Chemical Formula | ¹³C₂H₇N · HCl |

| Molecular Weight | 83.53 g/mol [1][2][3][4] |

| CAS Number | 1215539-33-7 |

| Appearance | White to off-white solid |

| Isotopic Purity (¹³C) | ≥99 atom % ¹³C[3] |

| Melting Point | 170-173 °C[3] |

| Solubility | Soluble in water. |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. |

Experimental Protocols for Quality Control

The quality and purity of this compound hydrochloride salt are assessed through a series of rigorous experimental protocols. The primary objectives of these analyses are to confirm the chemical identity, and determine the chemical and isotopic purity of the compound.

Identification and Chemical Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess the presence of any organic impurities.

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound hydrochloride salt is dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Instrumentation: A high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, is used.

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra are acquired.

-

Analysis:

-

The ¹H NMR spectrum is analyzed to confirm the presence of the dimethylamine protons and their characteristic chemical shift. The integration of the proton signals is used to quantify the relative amounts of the target compound and any proton-containing impurities.

-

The ¹³C NMR spectrum provides direct evidence of the ¹³C enrichment. The chemical shift of the carbon signals confirms the identity of the compound. The absence of significant signals at the chemical shift corresponding to the natural abundance ¹²C isotopologue further verifies the high isotopic enrichment.

-

Isotopic Purity and Chemical Purity Determination by Mass Spectrometry (MS)

Objective: To accurately determine the isotopic enrichment of ¹³C and to identify and quantify any trace impurities.

Methodology:

-

Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol or water, to a known concentration.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) is employed. The high resolution is crucial for separating the isotopic peaks from potential isobaric interferences.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Analysis:

-

Isotopic Purity: The relative intensities of the ion corresponding to the fully ¹³C-labeled molecule and any ions corresponding to molecules with fewer ¹³C atoms are measured. The isotopic purity is calculated from the ratio of these intensities, often after correcting for the natural isotopic abundance of other elements in the molecule.[2][4][5][6][7][8]

-

Chemical Purity: The presence of any other ions in the mass spectrum indicates the presence of impurities. The relative abundance of these impurity ions compared to the main compound's ion is used to estimate the chemical purity.

-

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound hydrochloride salt, from receiving the raw material to the final product release.

References

- 1. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. almacgroup.com [almacgroup.com]

- 5. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Isotopic Purity of Dimethylamine-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-¹³C₂ is a stable isotope-labeled analog of dimethylamine, a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][2] Its application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies is invaluable for modern drug development and life science research. The accuracy and reliability of data derived from studies utilizing Dimethylamine-¹³C₂ are directly contingent on its isotopic and chemical purity. This technical guide provides a comprehensive overview of the synthesis, quality control, and analytical methodologies employed to ensure the high isotopic purity of Dimethylamine-¹³C₂.

Data Presentation

The isotopic purity of Dimethylamine-¹³C₂ is a critical parameter, and it is typically specified with a high degree of precision by commercial suppliers. The data is generally presented in a Certificate of Analysis (CoA), which accompanies the product. Below is a summary of typical quantitative data for high-quality Dimethylamine-¹³C₂ hydrochloride, a common salt form of the compound.

| Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | HPLC, GC |

| Molecular Formula | (¹³CH₃)₂NH·HCl | - |

| Molecular Weight | 83.54 g/mol | - |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in water | Visual Inspection |

Synthesis of Dimethylamine-¹³C₂

The most common and efficient method for the synthesis of Dimethylamine-¹³C₂ is the reductive amination of ¹³C-labeled formaldehyde with methylamine. This method offers high yields and excellent control over the incorporation of the ¹³C isotopes.

Synthesis Pathway

The synthesis proceeds via the formation of an intermediate iminium ion, which is subsequently reduced to the final product.

Synthesis of Dimethylamine-¹³C₂ via reductive amination.

Experimental Protocol: Reductive Amination

Materials:

-

¹³C-Formaldehyde (aqueous solution, e.g., 20 wt. % in H₂O, ≥ 99 atom % ¹³C)

-

Methylamine hydrochloride

-

Sodium cyanoborohydride (NaBH₃CN)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl) in diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methylamine hydrochloride in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to basify the methylamine.

-

Addition of ¹³C-Formaldehyde: To the cooled solution, add the ¹³C-formaldehyde solution dropwise while maintaining the temperature below 10 °C.

-

Formation of the Iminium Ion: Allow the mixture to stir for 30 minutes at low temperature to facilitate the formation of the intermediate iminium ion.

-

Reduction: In a separate flask, prepare a solution of sodium cyanoborohydride in deionized water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Work-up and Extraction: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl. Extract the aqueous layer with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with concentrated NaOH and extract the product into diethyl ether. Repeat the extraction three times.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and bubble dry HCl gas through the ethereal solution, or add a solution of HCl in diethyl ether, to precipitate Dimethylamine-¹³C₂ hydrochloride.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Quality Control: Determination of Isotopic Purity

The determination of the isotopic purity of Dimethylamine-¹³C₂ is paramount and is typically achieved using high-resolution mass spectrometry (HRMS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio (m/z).

Experimental Workflow:

HRMS workflow for isotopic purity analysis.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a dilute solution of Dimethylamine-¹³C₂ hydrochloride in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatography (Optional): While not strictly necessary for a pure standard, liquid chromatography can be used to confirm chemical purity prior to mass analysis.

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to elute the polar dimethylamine.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) is essential.

-

Scan Range: A narrow scan range around the expected m/z of the protonated molecule [(¹³CH₃)₂NH₂]⁺ is used.

-

Resolution: Set to a high value (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

The relative intensities of the monoisotopic peak (all ¹²C), the M+1 peak (one ¹³C), and the M+2 peak (two ¹³C) are measured.

-

The natural abundance of ¹³C (approximately 1.1%) is accounted for in the calculation.

-

The isotopic enrichment is calculated using the following formula:

-

Atom % ¹³C = [ (I(M+1) + 2 * I(M+2)) / (2 * (I(M) + I(M+1) + I(M+2))) ] * 100

-

Where I(M), I(M+1), and I(M+2) are the intensities of the respective isotopologue peaks, corrected for natural abundance contributions.

-

-

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method for the determination of isotopic purity. ¹³C NMR is particularly useful for directly observing the ¹³C-labeled carbons.

Logical Relationship for qNMR Analysis:

References

A Comprehensive Technical Guide to the Safe Handling of Dimethylamine-13C2

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Dimethylamine-13C2, a stable isotope-labeled compound. While the isotopic labeling with Carbon-13 does not impart radioactivity, the inherent chemical properties of dimethylamine necessitate stringent safety measures.[1][2] This document outlines the physical and chemical properties, potential hazards, appropriate handling procedures, and emergency response protocols to ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound shares its chemical and physical properties with the unlabeled dimethylamine, with the primary difference being its higher molecular weight due to the presence of two Carbon-13 isotopes. It is a colorless, flammable gas with a characteristic fishy or ammonia-like odor.[3][4] For ease of handling and transport, it is often supplied as a liquefied gas under pressure or as a solution in water.[4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | ¹³C₂H₇N[6] |

| Molecular Weight | 47.07 g/mol [6] |

| Boiling Point | 7 to 9 °C (44 to 48 °F)[4] |

| Melting Point | -93.0 °C (-135.4 °F)[4] |

| Flash Point | -6 °C (21 °F) (liquid)[4] |

| Autoignition Temperature | 401 °C (754 °F)[4] |

| Lower Explosive Limit (LEL) | 2.8%[7] |

| Upper Explosive Limit (UEL) | 14.1%[7] |

| Vapor Pressure | 170.3 kPa (at 20 °C)[4] |

| Vapor Density | 1.6 (Air = 1)[7] |

| Solubility in Water | 1.540 kg/L [4] |

| Appearance | Colorless gas[4] |

| Odor | Fishy, ammoniacal[4] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance due to its flammability, corrosivity, and toxicity.[3][8][9][10]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Gases | 1 | H220: Extremely flammable gas.[8] |

| Gases Under Pressure | Liquefied gas | H280: Contains gas under pressure; may explode if heated.[8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[8][9] |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[8][9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[8][9] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[8][9] |

Key Toxicological Information:

-

Inhalation: Harmful if inhaled, causing irritation to the nose, throat, and respiratory tract.[3][8] Higher exposures can lead to pulmonary edema, a medical emergency.[3] The six-hour LC50 for rats is reported to be 4540 ppm.[11]

-

Skin Contact: Causes severe skin irritation and burns.[3][8] Contact with the liquefied gas can cause frostbite.[7]

-

Eye Contact: Can cause serious eye irritation and burns, with the potential for permanent damage.[3][8]

-

Ingestion: Harmful if swallowed.[12] Ingestion is not considered a primary route of exposure for the gaseous form.[8]

-

Chronic Exposure: Repeated exposure may damage the liver and lungs, potentially leading to bronchitis.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Systems under pressure should be regularly checked for leaks.[8]

-

Use only non-sparking tools and equipment.[3]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10][13]

-

Gas detection systems should be in place where toxic or flammable quantities may be released.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory. The following diagram illustrates the proper sequence for donning and doffing PPE.

Caption: Proper sequence for donning and doffing Personal Protective Equipment (PPE).

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Hands | Chemically resistant gloves (e.g., Butyl rubber, Viton). | EN 374[14][15] |

| Eyes/Face | Safety glasses with side shields, chemical goggles, or a face shield. | EN 166[8][14][15] |

| Skin and Body | Flame-resistant lab coat, chemical-resistant apron, and safety shoes. | EN ISO 14116, EN 943-1, EN ISO 20345[14] |

| Respiratory | For concentrations exceeding exposure limits, a full-facepiece respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) is required. | EN 136, EN 137, EN 14387[8][14] |

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][10]

-

Keep containers tightly closed and in an upright position.[16]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3]

-

Dimethylamine is corrosive to galvanized metal, aluminum, copper, magnesium, and zinc alloys.[3]

Experimental Protocols: Risk Assessment

A thorough risk assessment should be conducted before any new experiment involving this compound. The following diagram outlines a logical workflow for this process.

Caption: A logical workflow for conducting a risk assessment.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13][17]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. For frostbite, gently warm the affected area. Seek immediate medical attention.[7][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Fire-Fighting Measures

-

Use dry chemical, alcohol-resistant foam, or carbon dioxide to extinguish fires.[9][13] Water spray may be used to cool containers.[7]

-

Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[13][15]

-

If a leak has ignited, do not extinguish the flame unless the leak can be stopped safely.[8]

Accidental Release Measures

The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: A general workflow for responding to a chemical spill.

-

Personal Precautions: Evacuate all personnel from the affected area.[14] Wear appropriate PPE, including respiratory protection.[14][15]

-

Environmental Precautions: Prevent the substance from entering sewers or waterways.[8]

-

Methods for Cleaning Up: For liquid spills, absorb with an inert material and place in a suitable container for disposal.[10][13] For gas leaks, attempt to stop the flow of gas if it is safe to do so.[7] Ventilate the area.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As a stable isotope-labeled compound, no special precautions for radioactivity are needed.[1] However, due to its chemical hazards, it must be treated as hazardous waste.

Conclusion

While this compound is a valuable tool in research and development, its inherent hazards require a comprehensive safety program. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide serves as a foundational document; always refer to the specific Safety Data Sheet (SDS) provided by the supplier and your institution's safety protocols.

References

- 1. moravek.com [moravek.com]

- 2. Stable Isotope-labeled Compounds - Amerigo Scientific [amerigoscientific.com]

- 3. nj.gov [nj.gov]

- 4. Dimethylamine - Wikipedia [en.wikipedia.org]

- 5. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C2H7N | CID 16213552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DIMETHYLAMINE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. produkte.linde-gas.at [produkte.linde-gas.at]

- 9. fishersci.dk [fishersci.dk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Acute inhalation toxicity and sensory irritation of dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound hydrochloride | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. certs-msds.airliquide.ca [certs-msds.airliquide.ca]

- 15. akkim.com.tr [akkim.com.tr]

- 16. airgas.com [airgas.com]

- 17. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

13C Metabolic Flux Analysis: An In-depth Technical Guide for Researchers

October 2025

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer, and a key consideration in the development of novel therapeutics. Understanding the intricate network of metabolic pathways within a cell is paramount for identifying new drug targets and elucidating mechanisms of action. 13C Metabolic Flux Analysis (13C-MFA) has emerged as the gold standard for quantifying intracellular metabolic fluxes, providing a dynamic view of cellular metabolism that goes beyond static measurements of metabolite levels.[1][2][3][4] By tracing the flow of 13C-labeled substrates through metabolic pathways, researchers can generate a detailed map of reaction rates throughout the central carbon metabolism and beyond.[1][2][3][4] This powerful technique offers invaluable insights for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular metabolism.

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of 13C-MFA. It is designed to equip researchers with the knowledge necessary to design, execute, and interpret 13C-MFA experiments effectively.

Core Principles of 13C Metabolic Flux Analysis

13C-MFA is predicated on the principle of isotopic labeling. A 13C-labeled substrate, such as glucose or glutamine, is introduced into a cell culture. As the cells metabolize the labeled substrate, the 13C atoms are incorporated into downstream metabolites. The specific pattern of 13C incorporation, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways involved.[1][4]

By measuring the MIDs of key metabolites using analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), and integrating this data with a stoichiometric model of cellular metabolism, it is possible to calculate the intracellular metabolic fluxes.[2] The process involves a computational fitting procedure where the fluxes are adjusted until the simulated MIDs from the model match the experimentally measured MIDs.[2]

Experimental Workflow

A typical 13C-MFA experiment follows a well-defined workflow, encompassing experimental design, cell culture and labeling, metabolite extraction, analytical measurement, and data analysis.

Caption: A high-level overview of the 13C-MFA experimental and computational workflow.

Detailed Experimental Protocols

Protocol 1: Cell Culture and 13C Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent mammalian cells with [U-13C]-glucose.

Materials:

-

Adherent mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Glucose-free version of the complete growth medium

-

[U-13C]-glucose

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture the cells in complete growth medium supplemented with 10% dFBS.

-

Medium Exchange: One hour prior to initiating the labeling, replace the culture medium with fresh, pre-warmed complete growth medium supplemented with 10% dFBS. This step ensures that the cells are in a consistent metabolic state before the label is introduced.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the glucose-free complete growth medium with [U-13C]-glucose to the desired final concentration (typically the same as the normal glucose concentration in the medium, e.g., 25 mM) and 10% dFBS.

-

Initiation of Labeling: At the time of labeling, aspirate the medium from the wells and quickly wash the cells once with pre-warmed glucose-free medium. This wash step is critical to remove any residual unlabeled glucose. Immediately add the pre-warmed 13C-labeling medium to each well.[5]

-

Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell line and the metabolic pathways of interest, but is typically between 8 and 24 hours.[2] It is recommended to perform a time-course experiment to determine the optimal labeling time for a specific experimental system.[2]

Protocol 2: Metabolite Extraction

This protocol describes a method for quenching metabolism and extracting metabolites from adherent cells.

Materials:

-

Cold (-80°C) 80% methanol (v/v in water)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeling medium from the wells. Immediately add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.

-

Cell Lysis and Harvesting: Place the culture plates on ice. Scrape the cells in the methanol solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Extraction: Vortex the cell lysate vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

Protocol 3: GC-MS Analysis of 13C-Labeled Amino Acids and TCA Cycle Intermediates

This protocol provides a general procedure for the derivatization and GC-MS analysis of polar metabolites.

Materials:

-

Dried metabolite extracts

-

Pyridine

-

N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: a. Resuspend the dried metabolite pellets in 50 µL of pyridine. b. Add 50 µL of MTBSTFA + 1% TBDMCS to each sample. c. Vortex the samples and incubate at 60°C for 1 hour to allow for complete derivatization.

-

GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. Use a temperature gradient to separate the derivatized metabolites. A typical gradient might start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/minute, and hold for 5 minutes. c. The mass spectrometer should be operated in full scan mode to acquire the mass spectra of the eluting metabolites. The mass range can be set from 50 to 600 m/z.

-

Data Acquisition and Analysis: a. Identify the peaks corresponding to the derivatized metabolites based on their retention times and mass spectra by comparing them to known standards. b. Extract the mass isotopomer distributions for each identified metabolite. This involves determining the relative abundance of each mass isotopomer (M+0, M+1, M+2, etc.). c. Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.

Data Presentation: Quantitative Flux Maps

A key output of a 13C-MFA study is a quantitative flux map, which provides the rates of metabolic reactions in a specific unit (e.g., nmol/10^6 cells/hr). These flux maps are often presented in tables to facilitate comparison between different experimental conditions.

Table 1: Central Carbon Metabolism Fluxes in Cancer Cells vs. Normal Fibroblasts

| Reaction | Cancer Cells (Flux ± SD) | Normal Fibroblasts (Flux ± SD) |

| Glycolysis | ||

| Glucose Uptake | 250 ± 20 | 100 ± 10 |

| Hexokinase (HK) | 245 ± 18 | 98 ± 9 |

| Phosphofructokinase (PFK) | 230 ± 22 | 90 ± 8 |

| Pyruvate Kinase (PK) | 450 ± 40 | 170 ± 15 |

| Lactate Dehydrogenase (LDH) | 200 ± 15 | 10 ± 2 |

| Pentose Phosphate Pathway | ||

| G6P Dehydrogenase (G6PDH) | 50 ± 5 | 15 ± 2 |

| TCA Cycle | ||

| Pyruvate Dehydrogenase (PDH) | 80 ± 7 | 70 ± 6 |

| Citrate Synthase (CS) | 120 ± 11 | 80 ± 7 |

| Isocitrate Dehydrogenase (IDH) | 115 ± 10 | 75 ± 6 |

| α-Ketoglutarate Dehydrogenase (αKGDH) | 90 ± 8 | 60 ± 5 |

| Malic Enzyme (ME) | 30 ± 4 | 5 ± 1 |

| Anaplerosis | ||

| Pyruvate Carboxylase (PC) | 20 ± 3 | 5 ± 1 |

| Glutamine Uptake | 100 ± 9 | 20 ± 2 |

| Glutaminase (GLS) | 95 ± 8 | 18 ± 2 |

Fluxes are normalized to the glucose uptake rate of normal fibroblasts and are presented as mean ± standard deviation.

Table 2: Effect of a PI3K Inhibitor on Central Carbon Metabolism in Cancer Cells

| Reaction | Control (Flux ± SD) | PI3K Inhibitor (Flux ± SD) |

| Glycolysis | ||

| Glucose Uptake | 250 ± 20 | 150 ± 15 |

| Hexokinase (HK) | 245 ± 18 | 145 ± 14 |

| Phosphofructokinase (PFK) | 230 ± 22 | 130 ± 12 |

| Lactate Dehydrogenase (LDH) | 200 ± 15 | 100 ± 10 |

| Pentose Phosphate Pathway | ||

| G6P Dehydrogenase (G6PDH) | 50 ± 5 | 25 ± 3 |

| TCA Cycle | ||

| Pyruvate Dehydrogenase (PDH) | 80 ± 7 | 60 ± 5 |

| Citrate Synthase (CS) | 120 ± 11 | 90 ± 8 |

| Anaplerosis | ||

| Glutamine Uptake | 100 ± 9 | 70 ± 6 |

Fluxes are normalized to the glucose uptake rate of the control and are presented as mean ± standard deviation.

Signaling Pathways and Metabolic Reprogramming

13C-MFA is a powerful tool to investigate how signaling pathways regulate metabolic reprogramming. Two key pathways frequently implicated in metabolic alterations in disease are the PI3K/Akt/mTOR and HIF-1α pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[6][7] Its activation is a common event in many cancers and leads to profound changes in cellular metabolism.[6] Akt, a key node in this pathway, phosphorylates and activates several downstream targets that directly impact metabolic enzymes and transporters. For example, Akt promotes glucose uptake by increasing the translocation of glucose transporters (e.g., GLUT1) to the plasma membrane and enhances glycolysis by activating phosphofructokinase 2 (PFK2).[1] mTORC1, another downstream effector, promotes lipid and nucleotide synthesis.

Caption: PI3K/Akt/mTOR pathway's control over central carbon metabolism.

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[8] HIF-1α activation leads to a metabolic switch from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect.[8] HIF-1α directly upregulates the expression of genes encoding glucose transporters and glycolytic enzymes. It also promotes the conversion of pyruvate to lactate by upregulating lactate dehydrogenase A (LDHA) and shunts pyruvate away from the TCA cycle by upregulating pyruvate dehydrogenase kinase 1 (PDK1), which inhibits the pyruvate dehydrogenase complex.

Caption: HIF-1α-mediated metabolic reprogramming in response to hypoxia.

Conclusion

13C Metabolic Flux Analysis is an indispensable tool for gaining a quantitative understanding of cellular metabolism. Its ability to provide a dynamic view of metabolic pathway activity makes it particularly valuable for researchers in basic science and drug development. By providing detailed flux maps, 13C-MFA can help to identify novel drug targets, elucidate mechanisms of drug action, and understand the metabolic basis of disease. As analytical technologies and computational tools continue to advance, the accessibility and power of 13C-MFA are poised to grow, further solidifying its role as a cornerstone of metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. JCI Insight - Serine and 1-carbon metabolism are required for HIF-mediated protection against retinopathy of prematurity [insight.jci.org]

Methodological & Application

Application Notes and Protocols for Dimethylamine-¹³C₂ in Quantitative Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative proteomics is a critical tool in biological research and drug development, enabling the large-scale measurement of protein abundance. This information is vital for understanding disease mechanisms, identifying biomarkers, and elucidating the mode of action of therapeutic compounds.[1][2][3] Among the various methods for quantitative proteomics, stable isotope dimethyl labeling (SIDL) has emerged as a robust, cost-effective, and versatile strategy.[4][5][6] This technique utilizes the reductive amination of primary amines on peptides with stable isotope-labeled formaldehyde and a reducing agent, allowing for the accurate relative quantification of proteins from different samples in a single mass spectrometry analysis.[7][8][9]

This document provides detailed application notes and protocols for the use of Dimethylamine-¹³C₂, a specific variant of SIDL, in quantitative proteomics. It is designed to guide researchers, scientists, and drug development professionals in the successful application of this powerful technique.

Principle of the Method

Stable isotope dimethyl labeling is a chemical labeling method that targets the N-terminus of peptides and the ε-amino group of lysine residues.[10][11] The reaction, known as reductive amination, proceeds in two steps:

-

Schiff Base Formation: The primary amine of a peptide reacts with formaldehyde to form a Schiff base intermediate.

-

Reduction: The intermediate is then reduced by a reducing agent, typically sodium cyanoborohydride, to form a stable dimethylamine group.[12]

By using different isotopologues of formaldehyde (e.g., ¹²CH₂O, ¹³CD₂O, or in this specific case, involving ¹³C₂) and/or the reducing agent, peptides from different samples can be differentially labeled.[13] This results in a mass shift between the labeled peptides from each sample, which can be detected and quantified by mass spectrometry. For instance, using "light" (e.g., ¹²CH₂O and NABH₃CN) and "heavy" (e.g., ¹³CD₂O and NABH₃CN) reagents allows for the duplexed analysis of two samples. The intensity of the corresponding peptide peaks in the mass spectrum is then used to determine the relative abundance of that peptide, and by extension the protein, between the samples.[8]

The key advantages of dimethyl labeling include:

-

Cost-effectiveness: The reagents are significantly less expensive than other labeling kits like iTRAQ or TMT.[10]

-

High Labeling Efficiency and Speed: The reaction is rapid (often complete within 5-15 minutes) and proceeds with high efficiency and minimal side products.[7][11]

-

Broad Applicability: It can be applied to virtually any protein sample, including cells, tissues, and biofluids, as the labeling is performed on digested peptides.[4][5]

-

Compatibility: The labeling chemistry is compatible with various downstream fractionation and analysis techniques, such as strong cation exchange (SCX) chromatography and electron transfer dissociation (ETD).[5]

Experimental Protocols

Here, we provide a detailed protocol for a typical in-solution stable isotope dimethyl labeling experiment for the relative quantification of two protein samples.

Protein Extraction, Digestion, and Peptide Quantification

-

Protein Extraction: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Reduction and Alkylation:

-

Take an equal amount of protein from each sample (e.g., 100 µg).

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Cool the samples to room temperature.

-

Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

-

-

Protein Digestion:

-

Dilute the samples with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solutions with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or solid-phase extraction (SPE) cartridge.

-

Elute the peptides with a solution of 80% acetonitrile (ACN) and 0.1% TFA.

-

Dry the desalted peptides in a vacuum centrifuge.

-

Stable Isotope Dimethyl Labeling with ¹³C₂-Dimethylamine Precursors

-

Reagent Preparation:

-

Labeling Reagent (Light): 4% (v/v) CH₂O in water.

-

Labeling Reagent (Heavy - ¹³C₂): 4% (v/v) ¹³C₂H₂O in water.

-

Reducing Agent: 0.6 M Sodium Cyanoborohydride (NaBH₃CN) in 1 M citric acid. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

-

-

Labeling Reaction:

-

Reconstitute the dried peptides from each sample in 100 µL of 100 mM triethylammonium bicarbonate (TEAB), pH 8.5.

-

To the "light" sample, add 8 µL of the light labeling reagent.

-

To the "heavy" sample, add 8 µL of the heavy labeling reagent.

-

Vortex briefly and incubate at room temperature for 5 minutes.

-

Add 8 µL of the reducing agent to each sample.

-

Vortex and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add 16 µL of 1% (v/v) ammonia to each sample to quench the reaction.

-

Vortex and incubate for 5 minutes.

-

-

Sample Combination and Desalting:

-

Combine the light and heavy labeled peptide samples.

-

Acidify the combined sample with formic acid.

-

Desalt the labeled peptides using a C18 StageTip or SPE cartridge as described previously.

-

Dry the final labeled peptide mixture in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Peptide Resuspension: Reconstitute the dried, labeled peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-LC system with a gradient of increasing acetonitrile concentration.

-

Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).[14] The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS1 spectra (for quantification) and MS/MS spectra (for peptide identification).[15]

Data Analysis

-

Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database to identify the peptides.[5]

-

Quantification: The software will identify pairs of light and heavy labeled peptides in the MS1 spectra and calculate the ratio of their intensities.

-

Protein Ratio Calculation: The ratios of the individual peptides are then used to calculate the relative abundance ratio for each identified protein.

-

Statistical Analysis: Perform statistical analysis to determine the significance of the observed protein abundance changes.

Data Presentation

Quantitative proteomics data from Dimethylamine-¹³C₂ labeling experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Example of Quantified Proteins in a Drug Treatment Study

| Protein Accession | Gene Name | Protein Description | Log₂(Fold Change) | p-value | Number of Peptides |

| P02768 | ALB | Serum albumin | -0.15 | 0.68 | 25 |

| P68871 | HBB | Hemoglobin subunit beta | 0.05 | 0.89 | 18 |

| Q06830 | PRDX1 | Peroxiredoxin-1 | 1.58 | 0.002 | 12 |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.21 | 0.015 | 9 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.02 | 0.95 | 21 |

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for quantitative proteomics using stable isotope dimethyl labeling.

Signaling Pathway Example: Drug Target Engagement

In drug development, proteomics can be used to confirm that a drug is engaging its intended target and to identify off-target effects.[16][17] For example, if a drug is designed to inhibit a specific kinase, a phosphoproteomics experiment using dimethyl labeling can quantify changes in phosphorylation on the kinase's known substrates.

Caption: Simplified diagram of a kinase signaling pathway modulated by a drug inhibitor.

Applications in Drug Development

Stable isotope dimethyl labeling is a valuable tool throughout the drug development pipeline.[2]

-

Target Identification and Validation: By comparing the proteomes of healthy and diseased states, novel potential drug targets can be identified.[3]

-

Mechanism of Action Studies: Quantitative proteomics can reveal the cellular pathways and processes that are affected by a drug candidate, providing insights into its mechanism of action.[2]

-

Biomarker Discovery: Proteins that show a significant change in abundance upon drug treatment or in different disease stages can serve as biomarkers for drug efficacy or disease progression.[1][3]

-

Toxicity Studies: Unintended changes in the proteome following drug administration can highlight potential off-target effects and toxicity issues early in the development process.[3]

-

Post-Translational Modification (PTM) Analysis: Dimethyl labeling is readily coupled with enrichment strategies for PTMs like phosphorylation, ubiquitination, and acetylation, which are crucial for understanding cellular signaling and drug response.[17][18][19]

Conclusion

Dimethylamine-¹³C₂ labeling is a powerful, accessible, and reliable method for quantitative proteomics. Its cost-effectiveness and broad applicability make it an excellent choice for a wide range of research and drug development applications. By following the detailed protocols and data analysis strategies outlined in these application notes, researchers can gain valuable insights into complex biological systems and accelerate the development of new therapeutics.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. Pharmaceutical Advances and Proteomics Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 5. Application Note 38 â Stable Isotope Dimethyl Labeling [isotope.com]

- 6. Applications of stable isotope dimethyl labeling in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative proteomics using reductive dimethylation for stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitative proteomics using the high resolution accurate mass capabilities of the quadrupole-orbitrap mass spectrometer. | Semantic Scholar [semanticscholar.org]

- 15. Frontiers | Recent Developments in Data Independent Acquisition (DIA) Mass Spectrometry: Application of Quantitative Analysis of the Brain Proteome [frontiersin.org]

- 16. Proteomics 2.0 and Its Impact on Drug Development | The Scientist [the-scientist.com]

- 17. youtube.com [youtube.com]

- 18. Establishment of Dimethyl Labeling-based Quantitative Acetylproteomics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]